Cas no 89059-06-3 (3-(1H-Pyrrol-1-yl)propanoic acid)

3-(1H-Pyrrol-1-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a pyrrole moiety linked to a propanoic acid chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its pyrrole ring contributes to electron-rich properties, enabling applications in coordination chemistry and catalysis. The carboxylic acid group enhances solubility in polar solvents and facilitates further derivatization via esterification or amidation. The compound’s stability under mild conditions and compatibility with diverse reaction conditions make it a valuable building block for researchers. Its structural features also support studies in bioorganic chemistry and material science.
3-(1H-Pyrrol-1-yl)propanoic acid structure
89059-06-3 structure
Product name:3-(1H-Pyrrol-1-yl)propanoic acid
CAS No:89059-06-3
MF:C7H9NO2
MW:139.151861906052
MDL:MFCD03844729
CID:733551
PubChem ID:297621

3-(1H-Pyrrol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-Pyrrol-1-yl)propanoic acid
    • Pyrrole-1-propionic Acid
    • 3-pyrrol-1-ylpropanoic acid
    • 3-Pyrrol-1-yl-propionic acid
    • 3-(1H-pyrrol-1-yl)propanoic acid(SALTDATA: FREE)
    • 1H-Pyrrole-1-propanoic acid
    • N-(2-carboxyethyl)pyrrole
    • 3-pyrrolylpropanoic acid
    • NSC168870
    • Pyrrole-1-propionicAcid
    • N-(2-Carboxyethyl) pyrrole
    • 1H-Pyrrole-1-propionic acid
    • RZJWSGHNRLPGHP-UHFFFAOYSA-N
    • HMS1704G03
    • STK357320
    • SBB010274
    • KM2797
    • 2198AF
    • BBL008565
    • 1H-Pyrrole-1-p
    • Pyrrole-1-propionic acid (7CI)
    • 1-(2-Carboxyethyl)pyrrole
    • 3-(1-Pyrrolyl)propionic acid
    • 3-(1H-Pyrrol-1-yl)propionic acid
    • N-Pyrrolylpropanoic acid
    • NSC 168870
    • Pyrrole-N-propanoic acid
    • MDL: MFCD03844729
    • Inchi: 1S/C7H9NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2,(H,9,10)
    • InChI Key: RZJWSGHNRLPGHP-UHFFFAOYSA-N
    • SMILES: C(CC(O[H])=O)N1C=CC=C1

Computed Properties

  • Exact Mass: 139.06300
  • Monoisotopic Mass: 139.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2

Experimental Properties

  • Density: 1.14
  • Melting Point: 59-64 °C
  • Boiling Point: 287.8°C at 760 mmHg
  • Flash Point: 127.9℃
  • Refractive Index: 1.534
  • PSA: 42.23000
  • LogP: 0.96280

3-(1H-Pyrrol-1-yl)propanoic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36

3-(1H-Pyrrol-1-yl)propanoic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(1H-Pyrrol-1-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM196866-25g
3-Pyrrol-1-yl-propionic acid
89059-06-3 97%
25g
$751 2021-08-05
Ambeed
A625488-1g
Pyrrole-1-propionic Acid
89059-06-3 98%
1g
$23.0 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-223201-1 g
1H-Pyrrole-1-propanoic acid,
89059-06-3 95%
1g
¥3,008.00 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P59100-1g
3-(1H-Pyrrol-1-yl)propanoic acid
89059-06-3
1g
¥588.0 2021-09-08
eNovation Chemicals LLC
D689941-25g
Pyrrole-1-propionic Acid
89059-06-3 >97%
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$190 2024-07-20
Enamine
EN300-94277-1.0g
3-(1H-pyrrol-1-yl)propanoic acid
89059-06-3 95.0%
1.0g
$82.0 2025-03-21
Enamine
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3-(1H-pyrrol-1-yl)propanoic acid
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Chemenu
CM196866-10g
3-Pyrrol-1-yl-propionic acid
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Chemenu
CM196866-25g
3-Pyrrol-1-yl-propionic acid
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TRC
B529790-100mg
3-(1H-Pyrrol-1-yl)propanoic Acid
89059-06-3
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$ 65.00 2022-06-07

3-(1H-Pyrrol-1-yl)propanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Electrocoating of stainless steel coronary stents for extended release of paclitaxel
Okner, R.; Oron, M.; Tal, N.; Nyska, A.; Kumar, N.; et al, Journal of Biomedical Materials Research, 2008, (2), 427-436

Production Method 2

Reaction Conditions
1.1 Catalysts: Benzyltrimethylammonium hydroxide Solvents: Methanol ;  < 40 °C; 17 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Elaboration and characterization of carboxylic acid-functionalized polypyrrole films
Husson, J.; Lakard, S.; Monney, S.; Buron, C. C.; Lakard, B., Synthetic Metals, 2016, 220, 247-254

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Reference
Oligo-3-hydroxybutyrate functionalised pyrroles for preparation of biodegradable conductive polymers
Domagala, A.; Maksymiak, M.; Janeczek, H.; Musiol, M.; Turczyn, R.; et al, Journal of Materials Science, 2014, 49(14), 5227-5236

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt
1.2 rt
Reference
Bu3SnH-Mediated radical cyclization onto azoles
Allin, Steven M.; Barton, William R. S.; Russell Bowman, W.; Bridge, Emma; Elsegood, Mark R. J.; et al, Tetrahedron, 2008, 64(33), 7745-7758

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Sulfuric acid
Reference
Electrochemical Polymerization of Pyrrole Containing TEMPO Side Chain on Pt Electrode and Its Electrochemical Activity
Lu, Jin-jin; Ma, Jia-qi; Yi, Jing-miao; Shen, Zhen-lu; Zhong, Yi-jun; et al, Electrochimica Acta, 2014, 130, 412-417

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water ;  10 min, 75 °C
1.2 75 °C; 2.5 h, 75 °C
Reference
Effect of N-α Substitution on the Electropolymerization of N-Substituted Pyrroles: Structure-Reactivity Relationship Studies
Kumar, Sunil; Krishnakanth, Sada; Mathew, Jomon; Pomerantz, Zvika; Lellouche, Jean-Paul; et al, Journal of Physical Chemistry C, 2014, 118(5), 2570-2579

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Construction of a Pentacyclic Framework Enabled by Nickel Catalysis
Iqbal, Naeem ; Ashraf, Muhammad Awais; Gul, Anam Rana; Bae, Jaehan; Iqbal, Naila; et al, Organic Letters, 2023, 25(4), 647-652

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Reference
Carboxyethyl-functionalized 3D porous polypyrrole synthesized using a porogen-free method for covalent immobilization of urease
Kutorglo, Edith Mawunya ; Muzika, Frantisek; Hassouna, Fatima; Storti, Giuseppe; Kopecky, Dusan; et al, Microporous and Mesoporous Materials, 2021, 311,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt
Reference
Multi-functional electroactive polymers (EAPs) as alternatives for cadmium based coatings
Zarras, P.; Guenthner, A.; Irvin, D. J.; Stenger-Smith, J. D.; Hawkins, S.; et al, ACS Symposium Series, 2010, 1050, 133-149

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
Reference
Impedimetric detection of calreticulin by a disposable immunosensor modified with a single-walled carbon nanotube-conducting polymer nanocomposite
Aydn, Elif Burcu; Aydn, Muhammet; Sezginturk, Mustafa Kemal, ACS Biomaterials Science & Engineering, 2022, 8(9), 3773-3784

Production Method 11

Reaction Conditions
Reference
Covalent electropolymerization of glucose oxidase in polypyrrole. Evaluation of methods of pyrrole attachment to glucose oxidase on the performance of electropolymerized glucose sensors
Yon-Hin, Bernadette F. Y.; Smolander, Maria; Crompton, Thomas; Lowe, Christopher R., Analytical Chemistry, 1993, 65(15), 2067-71

Production Method 12

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  30 min, -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
New Approach to Rapid Generation and Screening of Diverse Catalytic Materials on Electrode Surfaces
Siu, Tung; Yekta, Shahla; Yudin, Andrei K., Journal of the American Chemical Society, 2000, 122(48), 11787-11790

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Reference
Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion
Lee, Joo-Woon; Serna, Francisco; Nickels, Jonathan; Schmidt, Christine E., Biomacromolecules, 2006, 7(6), 1692-1695

Production Method 14

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium hydroxide ;  < 40 °C; overnight, < 40 °C
1.2 Reagents: Potassium hydroxide ;  12 h, reflux; cooled
1.3 Reagents: Hydrochloric acid ;  pH 3
Reference
Functionalized Polypyrrole Film: Synthesis, Characterization, and Potential Applications in Chemical and Biological Sensors
Dong, Hua; Cao, Xiaodong; Li, Chang Ming, ACS Applied Materials & Interfaces, 2009, 1(7), 1599-1606

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Reference
One-step reactivity-driven synthesis of core-shell structured electrically conducting particles for biomedical applications
Mao, Jifu; Zhang, Ze, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2016, 4(32), 5429-5436

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  overnight, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Reference
Selective and ultrasensitive electrochemical immunosensing of NSE cancer biomarker in human serum using epoxy-substituted poly(pyrrole) polymer modified disposable ITO electrode
Aydin, Elif Burcu; Aydin, Muhammet; Sezginturk, Mustafa Kemal, Sensors and Actuators, 2020, 306,

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 h, rt
1.2 Reagents: Sulfuric acid ;  pH 3, rt
Reference
Synthesis and characterization of salen-type ligands functionalized with pyrrole derivative pendant arms
Andrade, Mariana; Sousa, Carla; Borges, Jose Enrique; Freire, Cristina, Journal of Physical Organic Chemistry, 2005, 18(9), 935-940

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Reference
N-Oligo(3-hydroxybutyrate)-functionalized polypyrroles: towards bio-erodible conducting copolymers
Domagala, Anna; Domagala, Wojciech; Ledwon, Przemyslaw; Musiol, Marta; Janeczek, Henryk; et al, Polymer International, 2016, 65(12), 1395-1404

3-(1H-Pyrrol-1-yl)propanoic acid Raw materials

3-(1H-Pyrrol-1-yl)propanoic acid Preparation Products

Additional information on 3-(1H-Pyrrol-1-yl)propanoic acid

3-(1H-Pyrrol-1-yl)propanoic Acid: A Comprehensive Overview

3-(1H-Pyrrol-1-yl)propanoic acid (CAS No. 89059-06-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its pyrrole ring and carboxylic acid functional group, which confer it with a range of interesting properties and reactivity profiles.

The chemical structure of 3-(1H-Pyrrol-1-yl)propanoic acid consists of a three-carbon chain with a carboxylic acid group at one end and a pyrrole ring attached to the second carbon atom. The pyrrole ring, a five-membered heterocyclic aromatic compound, is known for its electron-rich nature and ability to participate in various chemical reactions. The presence of the carboxylic acid group adds further reactivity, making this compound a valuable building block in synthetic chemistry.

In the realm of pharmaceutical research, 3-(1H-Pyrrol-1-yl)propanoic acid has shown promise as an intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a precursor for the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of anti-inflammatory agents. The researchers found that derivatives of 3-(1H-Pyrrol-1-yl)propanoic acid exhibited potent anti-inflammatory activity, suggesting its potential as a lead compound for further drug development.

Beyond pharmaceutical applications, 3-(1H-Pyrrol-1-yl)propanoic acid has also found utility in materials science. Its unique combination of functional groups makes it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized this compound to develop novel polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as aerospace engineering and electronics.

The synthetic versatility of 3-(1H-Pyrrol-1-yl)propanoic acid is another key factor contributing to its widespread use. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the reaction of 3-bromopropanoic acid with pyrrole in the presence of a palladium catalyst. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production.

In addition to its synthetic applications, 3-(1H-Pyrrol-1-yl)propanoic acid has been studied for its biological activity. Research conducted at the National Institutes of Health (NIH) has shown that this compound exhibits antioxidant properties, which may contribute to its potential therapeutic effects. The antioxidant activity is attributed to the presence of the pyrrole ring, which can stabilize free radicals and prevent oxidative damage to cellular components.

The environmental impact of chemicals is an increasingly important consideration in their development and use. Studies on the environmental fate and toxicity of 3-(1H-Pyrrol-1-yl)propanoic acid have shown that it is relatively stable under normal environmental conditions and does not pose significant ecological risks when used responsibly. However, ongoing research is being conducted to ensure that any potential environmental impacts are fully understood and mitigated.

In conclusion, 3-(1H-Pyrrol-1-yl)propanoic acid (CAS No. 89059-06-3) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and reactivity make it an invaluable tool for researchers and scientists working in these fields. As ongoing research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:89059-06-3)3-(1H-Pyrrol-1-yl)propanoic acid
A861325
Purity:99%
Quantity:25g
Price ($):329.0